Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate
Overview
Description
Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and an ethyl ester group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring using reagents like chlorobenzene and a suitable catalyst.
Coupling with benzoic acid: The final step involves the esterification of the furan derivative with benzoic acid in the presence of an acid catalyst to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate
- Ethyl 4-[[5-(3-fluorophenyl)furan-2-carbonyl]amino]benzoate
- Ethyl 4-[[5-(3-bromophenyl)furan-2-carbonyl]amino]benzoate
Uniqueness
Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-2-25-20(24)13-6-8-16(9-7-13)22-19(23)18-11-10-17(26-18)14-4-3-5-15(21)12-14/h3-12H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDJGRWSSPNSNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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